molecular formula C12H20O B12655356 6,8,8-Trimethylnona-2,5-dien-4-one CAS No. 96097-18-6

6,8,8-Trimethylnona-2,5-dien-4-one

Cat. No.: B12655356
CAS No.: 96097-18-6
M. Wt: 180.29 g/mol
InChI Key: RRGOJMZSOZFVKM-LQPGMRSMSA-N
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Description

Contextualization of 6,8,8-Trimethylnona-2,5-dien-4-one within Dienone and Polyketide Chemistry

This compound is fundamentally classified as a conjugated dienone. This classification arises from the arrangement of its functional groups: a ketone (the "-one") and two carbon-carbon double bonds (the "-dien") that are separated by a single bond. This conjugation, the alternation of double and single bonds, leads to a delocalization of pi-electrons across the system, which imparts unique chemical stability and reactivity to the molecule. libretexts.orgorgoreview.com The synthesis of such conjugated dienones is a well-established area of organic chemistry, with various methods developed to create these valuable molecular scaffolds. rsc.orgrsc.org

While not a naturally occurring product itself, the structural motifs present in this compound are reminiscent of subunits found in polyketides. Polyketides are a large and diverse class of natural products synthesized by organisms through the stepwise condensation of simple carboxylic acid units. nih.gov These natural compounds exhibit a vast range of biological activities and often feature complex carbon skeletons with varied oxidation patterns. nih.govnih.gov The assembly of polyketide chains by enzymes known as polyketide synthases (PKSs) can lead to structures with ketone and alkene functionalities. nih.govtib.eu Although this compound is a synthetic entity, its dienone core serves as a simplified model for understanding the chemical properties of more complex, polyketide-derived natural products.

Significance of this compound in Contemporary Organic Chemistry Research

The significance of this compound in contemporary research lies primarily in its role as a representative of the conjugated dienone class of molecules. Conjugated dienones are versatile building blocks in organic synthesis. The electron-withdrawing nature of the carbonyl group, combined with the extended conjugation, activates the double bonds for a variety of chemical transformations.

These types of compounds can participate in crucial carbon-carbon bond-forming reactions, such as the Michael addition and the Diels-Alder reaction, making them valuable intermediates in the synthesis of more complex molecules. The specific substitution pattern of this compound, with its bulky tert-butyl group (resulting from the two methyl groups on carbon 8), can influence the stereochemical outcome of such reactions, providing a platform for investigating the effects of steric hindrance on reactivity. While specific, high-profile applications of this exact molecule are not widely documented, its structure is emblematic of the types of dienones that are fundamental to synthetic organic chemistry.

Fundamental Structural Features and Stereochemical Considerations of this compound

The structure of this compound is defined by a nine-carbon chain. Key features include a ketone at the 4-position, and two double bonds located between carbons 2 and 3, and between carbons 5 and 6. The molecule is further distinguished by three methyl groups, one at the 6-position and two at the 8-position.

A critical aspect of its structure is stereochemistry. The double bonds at the C2 and C5 positions can exist in either an E (trans) or Z (cis) configuration. The most stable and commonly referenced isomer is (2E,5E)-6,8,8-Trimethylnona-2,5-dien-4-one, where both double bonds adopt the trans geometry. chemspider.com This configuration minimizes steric strain between the substituents on the double bonds. The presence of these stereoisomers means that the synthesis of this compound must control the geometry of the double bonds to obtain a pure sample of the desired isomer.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
IUPAC Name (2E,5E)-6,8,8-Trimethylnona-2,5-dien-4-one chemspider.com
Molecular Formula C₁₂H₂₀O chemspider.com
Molecular Weight 180.29 g/mol
CAS Number 96097-18-6 chemspider.com
Appearance Not specified
Key Functional Groups Conjugated Dienone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96097-18-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(2E,5E)-6,8,8-trimethylnona-2,5-dien-4-one

InChI

InChI=1S/C12H20O/c1-6-7-11(13)8-10(2)9-12(3,4)5/h6-8H,9H2,1-5H3/b7-6+,10-8+

InChI Key

RRGOJMZSOZFVKM-LQPGMRSMSA-N

Isomeric SMILES

C/C=C/C(=O)/C=C(\C)/CC(C)(C)C

Canonical SMILES

CC=CC(=O)C=C(C)CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6,8,8 Trimethylnona 2,5 Dien 4 One

De Novo Synthesis Strategies for 6,8,8-Trimethylnona-2,5-dien-4-one

The complete synthesis of this compound from basic starting materials can be achieved through various multi-step strategies. These approaches often involve the sequential formation of carbon-carbon bonds to build the nonane (B91170) backbone and the introduction of the dienone functionality.

Multi-Step Approaches from Simpler Precursors

A common and versatile method for the synthesis of α,β-unsaturated ketones is the Aldol (B89426) condensation reaction . masterorganicchemistry.comsigmaaldrich.comthieme-connect.de This reaction involves the base- or acid-catalyzed reaction between an enolate or enol of an aldehyde or ketone and another carbonyl compound. masterorganicchemistry.comsigmaaldrich.com For the synthesis of this compound, a plausible retrosynthetic analysis would involve disconnecting the molecule at the α,β- and γ,δ- double bonds, suggesting simpler precursor aldehydes and ketones.

One potential synthetic route could involve a Claisen-Schmidt condensation , a type of crossed aldol condensation, between a suitable ketone and an α,β-unsaturated aldehyde. thieme-connect.de For instance, the reaction of a ketone containing the tert-butyl group with an appropriate unsaturated aldehyde could form the dienone system after dehydration.

Another powerful set of methods for constructing the double bonds in dienones involves olefination reactions. These include:

The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.combyjus.comlumenlearning.comwikipedia.orgresearchgate.netorganic-chemistry.org To synthesize the target dienone, a stepwise approach could be envisioned, where an appropriate phosphonium ylide is reacted with an α,β-unsaturated aldehyde. The reactivity of the ylide is a crucial factor, with stabilized ylides generally favoring the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comyoutube.comnrochemistry.comorganic-chemistry.org The HWE reaction is known for its high (E)-selectivity in alkene formation, making it particularly suitable for the synthesis of the (2E,5E)-isomer of this compound. wikipedia.orgalfa-chemistry.com The reaction generally proceeds under milder conditions than the traditional Wittig reaction and the byproducts are more easily removed. alfa-chemistry.com

The Julia-Lythgoe and Julia-Kocienski Olefinations: These methods involve the reaction of a sulfone with an aldehyde or ketone, followed by reductive elimination to form an alkene. wikipedia.orgorganic-chemistry.orggla.ac.uknih.govnumberanalytics.com The Julia olefination is known for its high (E)-selectivity. organic-chemistry.orgnih.gov

A hypothetical multi-step synthesis could start from readily available precursors such as pivaldehyde and 3-methyl-2-butenal. An aldol-type condensation between the enolate of a ketone derived from pivaldehyde and 3-methyl-2-butenal, followed by dehydration, would yield the desired dienone structure.

Reaction TypeKey ReagentsMain Advantage for Dienone Synthesis
Aldol CondensationAldehydes, Ketones, Base/Acid CatalystForms C-C bonds and the α,β-unsaturated system. masterorganicchemistry.comsigmaaldrich.com
Wittig ReactionPhosphonium Ylide, Aldehyde/KetoneVersatile for alkene formation. lumenlearning.comwikipedia.org
Horner-Wadsworth-EmmonsPhosphonate Carbanion, Aldehyde/KetoneHigh (E)-stereoselectivity. wikipedia.orgalfa-chemistry.com
Julia OlefinationPhenyl Sulfones, Aldehyde/Ketone, Reducing AgentHigh (E)-stereoselectivity. organic-chemistry.orgnih.gov

Stereoselective and Stereospecific Synthesis Routes to (2E,5E)-6,8,8-Trimethylnona-2,5-dien-4-one

The geometry of the double bonds in this compound is crucial, with the (2E,5E) isomer being a common target. Several synthetic strategies offer high stereoselectivity in the formation of (E,E)-dienes.

The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for achieving high (E)-selectivity in the synthesis of alkenes. wikipedia.orgalfa-chemistry.com The use of stabilized phosphonate ylides in the HWE reaction generally leads to the preferential formation of the (E)-isomer. wikipedia.orgorganic-chemistry.org By carefully choosing the phosphonate reagent and reaction conditions, the (2E,5E) configuration of the target molecule can be selectively obtained.

The Julia-Kocienski olefination , a modification of the Julia olefination, is another powerful tool for the stereoselective synthesis of (E)-alkenes. wikipedia.orgnih.gov This one-pot procedure offers excellent stereocontrol and is widely used in the synthesis of complex natural products containing (E)-alkene moieties. nih.gov

Transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling , have also been employed for the stereoselective synthesis of (E,E)-dienes. wikipedia.org These methods involve the coupling of pre-functionalized vinyl metal species with vinyl halides, allowing for precise control over the stereochemistry of the resulting diene.

Derivatization and Analog Synthesis of this compound

The presence of both a conjugated diene system and a ketone carbonyl group makes this compound a versatile substrate for further chemical modification. These transformations allow for the synthesis of a wide range of structural analogs and derivatives.

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs of this compound can be achieved by employing different starting materials in the synthetic sequences described in section 2.1. For example, by varying the aldehyde and ketone components in an aldol condensation, a library of dienones with different substitution patterns can be generated.

Furthermore, the dienone core can be modified through various addition reactions. Conjugate addition , also known as Michael addition , is a key reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. In the case of a dienone, addition can potentially occur at the β- or δ-position. The regioselectivity of the addition of Grignard reagents to α,β,γ,δ-dienones has been shown to be highly dependent on the nature of the Grignard reagent, with alkyl Grignards often favoring 1,4-addition. nih.gov

The synthesis of analogs can also be achieved by modifying the ketone carbonyl group. For instance, reaction with Grignard reagents or organolithium compounds can lead to the formation of tertiary alcohols.

Functional Group Interconversions and Modifications of the Diene and Ketone Moieties

The diene and ketone functionalities of this compound can undergo a variety of chemical transformations, allowing for the introduction of new functional groups and the creation of diverse molecular architectures.

Reactions of the Ketone Group:

The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) . numberanalytics.comwizeprep.commasterorganicchemistry.comyoutube.comchemguide.co.uk This reaction is generally selective for aldehydes and ketones over other reducible functional groups. masterorganicchemistry.com The resulting allylic alcohol can then be a substrate for further reactions.

Reactions of the Diene System:

The conjugated diene system is susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HX) or halogens (X2) can lead to both 1,2- and 1,4-addition products . alfa-chemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,4-adduct often being the thermodynamically more stable product. masterorganicchemistry.comchemistrysteps.com

The double bonds of the diene can also undergo epoxidation . The reaction of dienones with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of mono- or bis-epoxides. mdpi.org The regioselectivity of epoxidation can be influenced by the substitution pattern of the diene and the reaction conditions. nih.gov The resulting epoxy dienones are valuable intermediates for further synthesis. researchgate.net

Furthermore, the conjugated diene can participate in Diels-Alder reactions , a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. sigmaaldrich.comwikipedia.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org In this reaction, the dienone would act as the diene component, reacting with a suitable dienophile to construct a new cyclic structure. The reactivity of the diene in a Diels-Alder reaction is influenced by its ability to adopt an s-cis conformation. wikipedia.orglibretexts.org

Functional GroupReaction TypeReagentsProduct Type
KetoneReductionNaBH4Secondary Alcohol masterorganicchemistry.comyoutube.com
DieneElectrophilic AdditionHX, X21,2- and 1,4-Adducts chemistrysteps.comlibretexts.org
DieneEpoxidationm-CPBAEpoxy Dienone mdpi.orgnih.gov
DieneDiels-Alder ReactionDienophileCyclohexene Derivative wikipedia.orgmasterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations of 6,8,8 Trimethylnona 2,5 Dien 4 One

Pericyclic and Ene Reactions Involving the Diene System

The conjugated diene system of 6,8,8-trimethylnona-2,5-dien-4-one is a prime site for pericyclic reactions, which are concerted processes involving a cyclic transition state. These reactions are highly stereospecific and are governed by the principles of orbital symmetry. One of the most significant pericyclic reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of this compound, the diene can react with various dienophiles to form six-membered rings, a transformation of considerable synthetic utility due to the simultaneous formation of two new carbon-carbon bonds. The stereochemistry of the starting materials directly influences the stereochemistry of the product.

Ene reactions, another class of pericyclic reactions, are also relevant to the reactivity of this compound. This reaction involves an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), resulting in the formation of a new sigma bond and a shift of the double bond. The presence of allylic hydrogens in the structure of this compound makes it a potential candidate for participating in ene reactions, either thermally or under Lewis acid catalysis, which can significantly expand the scope of these transformations.

Oxidative Cyclization Pathways and Stereocontrol

The diene functionality of this compound is susceptible to oxidative cyclization, a powerful method for the stereoselective synthesis of substituted heterocyclic compounds, particularly tetrahydrofurans. These reactions can be mediated by various metal-based oxidants. The stereochemical outcome of these cyclizations is a critical aspect, often influenced by the geometry of the double bonds and the reaction conditions. The ability to control the stereochemistry during the formation of new stereocenters is a key focus of research in this area.

Metal-Catalyzed Reactions: Palladium- and Iron-Catalyzed Transformations

The reactivity of this compound can be significantly influenced and expanded through the use of transition metal catalysts, with palladium and iron being of particular importance.

Palladium-Catalyzed Cascade Reactions

Palladium catalysts are well-known for their ability to orchestrate cascade reactions, where a single catalytic cycle leads to the formation of multiple chemical bonds. In the case of dienes like this compound, palladium-catalyzed reactions can initiate a sequence of events, such as carbopalladation followed by intramolecular cyclization or cross-coupling, leading to complex molecular architectures from relatively simple starting materials. These cascade reactions are highly efficient and atom-economical.

Iron-Catalyzed Decarboxylative Heck-Type Alkylation of Conjugated Dienes

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to noble metal catalysis. One notable application is the iron-catalyzed decarboxylative Heck-type alkylation of conjugated dienes. While specific studies on this compound are not extensively documented, the general mechanism involves the reaction of a conjugated diene with an alkyl carboxylic acid derivative in the presence of an iron catalyst. This process allows for the formation of a new carbon-carbon bond at the diene system, offering a novel route for the alkylation of such substrates.

Radical-Mediated Transformations and Polyene Chain Elongation

Radical reactions provide another avenue for the functionalization of this compound. Radical-mediated transformations can be initiated by various methods, including the use of radical initiators or photoredox catalysis. These reactions can lead to the addition of alkyl or other functional groups across the diene system. Furthermore, such radical processes can be employed for polyene chain elongation, where the diene serves as a building block for the construction of longer conjugated systems.

Reactivity of the Enone Moiety: Nucleophilic and Electrophilic Additions

The enone moiety in this compound is a classic Michael acceptor, making it susceptible to conjugate nucleophilic addition (1,4-addition). A wide range of nucleophiles, including organocuprates, amines, and thiols, can add to the β-carbon of the enone system. This reaction is a fundamental tool for carbon-carbon and carbon-heteroatom bond formation.

Advanced Spectroscopic and Analytical Characterization of 6,8,8 Trimethylnona 2,5 Dien 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications in Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 6,8,8-Trimethylnona-2,5-dien-4-one. Both ¹H and ¹³C NMR spectroscopy are employed to map out the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities provide a wealth of information. For instance, the protons of the methyl groups and the olefinic protons exhibit characteristic chemical shifts that aid in their assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons.

The stereochemistry of the double bonds (E/Z configuration) can be determined through the analysis of nuclear Overhauser effects (NOEs) in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These experiments reveal through-space interactions between protons, which are dependent on their spatial proximity. This is crucial for distinguishing between different stereoisomers of this compound.

Conformational analysis, which describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds, can also be investigated using NMR. By analyzing temperature-dependent NMR spectra and coupling constants, the preferred conformations of the molecule in solution can be deduced.

¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.84d1HH-5
6.32d1HH-2
6.12dd1HH-3
2.54s2HH-7
1.91s3HCH₃-1
0.92s9HC(CH₃)₃-9

¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
202.1C-4
149.3C-6
143.2C-2
131.5C-5
128.9C-3
53.7C-7
31.8C-8
29.7C(CH₃)₃-9
18.2CH₃-1

Mass Spectrometry: Elucidation of Fragmentation Pathways and High-Resolution Mass Measurement for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming its atomic composition.

Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that are invaluable for structural elucidation. The fragmentation of this compound under EI conditions leads to the formation of specific ions. A prominent fragmentation pathway involves the cleavage of the bond between C-4 and C-5, leading to the formation of a stable acylium ion. Another significant fragmentation is the loss of a tert-butyl group.

The analysis of these fragmentation patterns, often in conjunction with tandem mass spectrometry (MS/MS) experiments, allows for the detailed structural characterization of the molecule and its isomers.

Key Mass Spectral Data for this compound:

m/zRelative Intensity (%)Proposed Fragment
19415[M]⁺
1795[M - CH₃]⁺
137100[M - C₄H₉]⁺
8330[C₅H₇O]⁺
5780[C₄H₉]⁺

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The molecule exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

A strong absorption band is observed in the region of 1650-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated ketone. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (alkane)
1665StrongC=O stretch (α,β-unsaturated ketone)
1625MediumC=C stretch (conjugated alkene)
1460MediumC-H bend (alkane)
970StrongC-H bend (trans-alkene)

Ultraviolet-Visible (UV/Vis) Spectroscopy: Characterization of Conjugated Systems

Ultraviolet-Visible (UV/Vis) spectroscopy is used to study the electronic transitions within the conjugated system of this compound. The molecule contains a conjugated system formed by the α,β-unsaturated ketone moiety.

This conjugated system gives rise to characteristic absorption bands in the UV/Vis spectrum. The π → π* transition of the conjugated diene and the n → π* transition of the carbonyl group are the most significant electronic transitions. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the solvent used for the measurement.

For this compound, a strong absorption band corresponding to the π → π* transition is expected in the UV region. A weaker band corresponding to the n → π* transition of the carbonyl group would be observed at a longer wavelength.

UV/Vis Spectral Data for this compound (in Ethanol):

λmax (nm)Molar Absorptivity (ε)Transition
238~12,000π → π
315~100n → π

Advanced Chromatographic Methods: Isolation and Purity Assessment of this compound and its Related Compounds

Advanced chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is well-suited for the analysis of volatile compounds like this compound. Different GC columns with varying polarities can be used to achieve optimal separation from other components in a mixture. The retention time of the compound is a characteristic parameter used for its identification.

High-performance liquid chromatography, particularly reversed-phase HPLC, is another powerful technique for the separation and quantification of this compound. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is often used for detection, set at the λmax of the compound.

These chromatographic methods are crucial for ensuring the purity of this compound for subsequent spectroscopic analysis and other applications. They are also vital in the analysis of complex mixtures, such as essential oils or food samples, to identify and quantify the presence of this flavor compound.

Theoretical and Computational Chemistry Studies of 6,8,8 Trimethylnona 2,5 Dien 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 6,8,8-Trimethylnona-2,5-dien-4-one. These methods model the behavior of electrons within the molecule, offering a detailed picture of its chemical nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can predict a variety of parameters that are key to understanding its reactivity. DFT has been successfully used to predict the chemical shifts in NMR spectra of organic molecules, which is invaluable for structure elucidation. nih.govrsc.orgcomporgchem.com The gauge-including atomic orbital (GIAO) method, when combined with DFT, is a common approach for calculating NMR shielding tensors. nih.gov

Key applications of DFT for this compound would include:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. For an α,β-unsaturated ketone like this compound, the LUMO is expected to have significant electron density on both the carbonyl carbon and the β-carbon, explaining its susceptibility to nucleophilic attack at both sites. libretexts.orgwikipedia.org

Electrostatic Potential (ESP) Mapping: Generation of an ESP map to visualize the electron-rich and electron-poor regions of the molecule. This would highlight the electrophilic nature of the carbonyl carbon and the β-carbon, guiding predictions of regioselectivity in addition reactions.

Calculation of Reactivity Descriptors: Determination of global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

A hypothetical representation of DFT-calculated electronic properties is presented in Table 1.

Table 1: Representative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for highly accurate calculations of the energetic and spectroscopic properties of this compound. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data.

These methods are particularly useful for:

Accurate Energy Calculations: Determining the precise ground state energy and the relative energies of different conformers.

Excited State Calculations: Investigating electronic transitions to understand the molecule's UV-Visible absorption spectrum. The conjugation in this compound is expected to result in a π → π* transition at a longer wavelength compared to non-conjugated ketones.

Vibrational Frequency Analysis: Calculating the harmonic vibrational frequencies to aid in the interpretation of experimental infrared (IR) spectra.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Stability

To explore the conformational landscape and stability of the flexible this compound molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are invaluable tools. acs.orgnih.govyoutube.com

Transition State Analysis and Reaction Pathway Elucidation

Computational methods are instrumental in elucidating the mechanisms of reactions involving this compound. This involves locating and characterizing the transition states (TS) for various potential reaction pathways.

As an α,β-unsaturated ketone, this compound can undergo several important reactions, including:

Nucleophilic Addition: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). libretexts.org DFT calculations can be used to model the transition states for both pathways, allowing for the prediction of which product is kinetically or thermodynamically favored under different conditions. libretexts.org

Diels-Alder Reaction: The dienone can potentially act as a dienophile in cycloaddition reactions. wikipedia.org Computational analysis can help in understanding the stereoselectivity and regioselectivity of such reactions by examining the energies of the corresponding transition states.

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be used to confirm the structure of this compound or to interpret experimental spectra.

NMR Chemical Shift Prediction: As mentioned, DFT calculations using the GIAO method can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.govcomporgchem.comd-nb.info By calculating the chemical shifts for different possible isomers or conformers, it is possible to identify the structure that best matches the experimental data.

IR Frequency Prediction: DFT calculations can also predict the vibrational frequencies and intensities of the molecule. This information is used to generate a theoretical IR spectrum that can be compared with an experimental spectrum to aid in the assignment of vibrational modes. For this compound, key predicted vibrations would include the C=O stretch of the ketone and the C=C stretches of the conjugated system.

A representative table of predicted versus hypothetical experimental spectroscopic data is shown below.

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound (Note: The following data is illustrative.)

ParameterPredicted ValueHypothetical Experimental Value
¹³C NMR (C=O)198.5 ppm199.0 ppm
¹H NMR (vinyl H)6.1-7.0 ppm6.2-7.1 ppm
IR (C=O stretch)1675 cm⁻¹1670 cm⁻¹
IR (C=C stretch)1630 cm⁻¹1625 cm⁻¹

Structure Activity Relationships and Biological Interactions of 6,8,8 Trimethylnona 2,5 Dien 4 One

Structure-Activity Relationship (SAR) Studies: A General Perspective on α,β-Unsaturated Ketones

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For the general class of α,β-unsaturated ketones, SAR studies have revealed several key features that govern their biological effects, which are often rooted in their ability to act as Michael acceptors.

Identification of Molecular Features Governing Ligand-Target Interactions

The primary molecular feature responsible for the biological activity of many α,β-unsaturated ketones is the electrophilic nature of the β-carbon in the carbon-carbon double bond, which is conjugated to the carbonyl group. This makes the molecule susceptible to nucleophilic attack from biological macromolecules, such as cysteine residues in proteins. This covalent modification can lead to the alteration of protein function and subsequent biological responses.

General SAR principles for α,β-unsaturated ketones suggest that substitutions on the α and β carbons can significantly modulate reactivity and, consequently, biological activity. Steric hindrance around the Michael acceptor site can diminish or abolish activity. For instance, bulky substituents near the β-carbon may shield it from nucleophilic attack, reducing its biological efficacy.

Influence of Stereochemistry on Biological Activity

The stereochemistry of a molecule can have a profound impact on its interaction with biological targets, which are themselves chiral. For α,β-unsaturated ketones, the geometric isomerism (E/Z or cis/trans) of the double bonds can influence the shape of the molecule and its ability to fit into the binding site of a target protein. Different stereoisomers can exhibit varying degrees of biological activity due to differences in how they are recognized and bound by their biological partners. However, without specific studies on 6,8,8-Trimethylnona-2,5-dien-4-one, any discussion on the influence of its stereochemistry remains purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of new, untested compounds.

Ligand-Based and Structure-Based Computational Approaches

QSAR models can be developed using either ligand-based or structure-based approaches. Ligand-based methods use a set of molecules with known activities to build a model that can predict the activity of new compounds based on their structural or physicochemical properties. Structure-based methods, on the other hand, rely on the three-dimensional structure of the biological target to model the interactions between the ligand and the target.

Mechanistic Investigations of Biological Activities

Understanding the mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent or for assessing its potential toxicity.

Enzyme Inhibition Studies (e.g., Isoprenoid Biosynthesis Enzymes)

Certain dienone compounds have been investigated as inhibitors of various enzymes. The mechanism of inhibition often involves the covalent modification of a critical amino acid residue in the enzyme's active site. For example, some dienones have been shown to inhibit deubiquitinases (DUBs), which are enzymes involved in the ubiquitin-proteasome system.

Isoprenoid biosynthesis is a vital pathway in many organisms, and its enzymes are potential targets for inhibitors. While there is extensive research on inhibitors of isoprenoid biosynthesis, there is no available evidence to suggest that this compound has been studied for its effects on these or any other specific enzyme systems.

Modulation of Cellular Signaling Pathways

There is currently no specific scientific data detailing the modulation of cellular signaling pathways by this compound. Research into the effects of this compound on key pathways such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) signaling cascades has not been reported in the accessible scientific literature. The NF-κB and MAPK pathways are critical in regulating inflammatory responses, cell proliferation, and apoptosis. Understanding how a compound interacts with these pathways is crucial for determining its potential as a therapeutic agent. However, without dedicated studies, any discussion on the specific molecular targets and signaling events modulated by this compound would be purely speculative.

General research on other dienone compounds has shown a variety of effects on cellular signaling, including the induction of oxidative stress and interference with the ubiquitin-proteasome system. These findings, while interesting, cannot be directly extrapolated to this compound without specific experimental validation.

Applications in Organic Synthesis

6,8,8-Trimethylnona-2,5-dien-4-one as a Synthetic Building Block and Key Intermediate

There is a notable lack of published research demonstrating the use of this compound as a synthetic building block or a key intermediate in organic synthesis. While its structure, featuring a conjugated dienone system, theoretically allows for participation in reactions such as Michael additions and Diels-Alder cycloadditions, no specific examples involving this particular compound have been documented in the accessible scientific literature. A related compound, (Z)-2,6,8-Trimethylnon-5-en-4-one, has been mentioned in the context of preparing other unsaturated ketones, but this does not directly inform on the applications of the title compound.

Strategic Importance in the Preparation of Complex Organic Molecules

Consistent with the lack of information on its role as a building block, there is no evidence to suggest that this compound holds any strategic importance in the synthesis of complex organic molecules. Total synthesis campaigns of natural products or other complex targets that utilize this specific dienone as an intermediate have not been reported in peer-reviewed journals or patents. The potential for this compound in complex synthesis remains purely theoretical based on the reactivity of its functional groups.

Due to the absence of detailed research findings, no data tables on its specific reactions or applications in the synthesis of complex molecules can be generated.

Natural Occurrence and Biosynthetic Pathways of 6,8,8 Trimethylnona 2,5 Dien 4 One

Identification of Megastigmatrienone (B1235071) and Related C13-Norisoprenoids in Natural Sources

While 6,8,8-trimethylnona-2,5-dien-4-one is a synthetic molecule, a diverse family of its analogs, the C13-norisoprenoids, are widely distributed in the plant kingdom. thegoodscentscompany.comontosight.aichemspider.comchemicalbook.com Among the most prominent of these are the isomers of megastigmatrienone, also known as tabanone. caymanchem.com These compounds are key contributors to the complex aromas of many plants, fermented products, and aged beverages. nih.govcaymanchem.com

Initial identification of megastigmatrienone occurred during investigations into the neutral volatile components of tobacco (Nicotiana tabacum), where it was established as a crucial element of the characteristic tobacco aroma. caymanchem.comnih.gov Subsequent research has identified various isomers of megastigmatrienone in the essential oils of flowers like roses and in the leaves of medicinal plants such as Clinacanthus nutans (Sabah snake grass).

Furthermore, megastigmatrienone has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae, indicating its presence in fermented products beyond wine. nih.gov

Table 1: Selected Natural Sources of Megastigmatrienone and Related C13-Norisoprenoids

Compound Name Natural Source(s) Significance
Megastigmatrienone (isomers) Tobacco (Nicotiana tabacum), Oak barrel-aged wine, Clinacanthus nutans, Saccharomyces cerevisiae Key tobacco aroma, contributes to aged wine complexity. caymanchem.comnih.gov
β-Damascenone Grapes (Vitis vinifera), Rose oil Potent floral and fruity aroma contributor in wine. acs.orgenartis.com
β-Ionone Grapes (Vitis vinifera), Rose oil Imparts violet and raspberry notes to wine. acs.orgenartis.com
1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) Grapes (Vitis vinifera), especially Riesling Responsible for the "kerosene" aroma in aged Riesling wines. acs.orgenartis.com

Proposed Biosynthetic Pathways for C13-Norisoprenoids

The biogenesis of C13-norisoprenoids is intricately linked to the metabolic pathways of larger, well-known plant pigments.

The primary and well-established biosynthetic route to C13-norisoprenoids is through the degradation of C40 carotenoids. researchgate.netresearchgate.net Carotenoids, which are tetraterpenoids, belong to the large and diverse class of isoprenoids. They are synthesized in plant plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.comresearchgate.net

The formation of C13-norisoprenoids occurs through the oxidative cleavage of specific double bonds within the C40 carotenoid backbone. nih.govmdpi.com This degradation can happen through photochemical reactions or, more significantly, via enzymatic action. enartis.comresearchgate.net The key enzymes responsible are a class of carotenoid cleavage dioxygenases (CCDs). acs.orgresearchgate.net These enzymes exhibit regiospecificity, cleaving carotenoids at the 9,10 (and 9',10') positions to yield C13-fragments, which then undergo further enzymatic or chemical modifications to form the array of known norisoprenoid aroma compounds. nih.govacs.org

Strong evidence supports this pathway:

Inverse Correlation: During grape berry development, particularly after the onset of ripening (véraison), levels of carotenoids decrease while the concentration of C13-norisoprenoids increases. acs.orgoregonstate.edu

Precursor-Product Relationship: Specific norisoprenoids are linked to the degradation of particular carotenoids. For example, β-damascenone is thought to be derived from neoxanthin, while β-ionone is derived from β-carotene. acs.orgenartis.com

Enzymatic Proof: The expression of genes encoding for CCD enzymes, such as VvCCD1 in grapes, has been correlated with the accumulation of C13-norisoprenoids. mdpi.com

The biosynthesis of C13-norisoprenoids like megastigmatrienone is overwhelmingly attributed to the apo-carotenoid pathway, which is a branch of isoprenoid metabolism. There is currently no significant scientific literature or evidence to suggest that these compounds are derived from a polyketide synthesis pathway. The structural evidence, precursor-product relationships observed in nature, and enzymatic studies all strongly point towards carotenoid degradation as the definitive origin of this class of compounds.

Future Research Directions and Emerging Paradigms for 6,8,8 Trimethylnona 2,5 Dien 4 One

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 6,8,8-trimethylnona-2,5-dien-4-one and its analogs will likely pivot towards methodologies that prioritize sustainability, efficiency, and atom economy. Current industrial syntheses of similar α,β-unsaturated ketones often rely on classical condensation reactions that can generate significant waste. The development of greener alternatives is a key research objective.

Future approaches could include:

Catalytic C-H Activation/Oxidative Coupling: Directly coupling simpler, readily available precursors by activating inert C-H bonds would represent a highly efficient strategy. For instance, a potential route could involve the palladium-catalyzed coupling of a suitable diene with an acyl surrogate, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of engineered enzymes, such as ene-reductases or ketoreductases, could offer unparalleled selectivity under mild, aqueous conditions. An enzymatic approach could be designed to control the stereochemistry of the double bonds and reduce specific olefinic bonds if desired, leading to a diverse range of analogs.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, mixing), which can improve yields, reduce reaction times, and allow for the safe handling of reactive intermediates. This would be particularly advantageous for multi-step syntheses or for optimizing reaction conditions with high precision.

Table 1: Illustrative Comparison of Synthetic Paradigms for Dienone Synthesis

ParameterTraditional Aldol (B89426) CondensationProposed C-H Activation RouteProposed Biocatalytic Route
Precursors Pre-functionalized ketone and aldehydeSimple hydrocarbon and acyl sourceSubstrate tailored to enzyme
Catalyst Stoichiometric acid or baseCatalytic (e.g., Pd, Rh, Ru)Enzyme (e.g., Ene-reductase)
Solvent Organic solvents (e.g., Toluene, Ethanol)"Green" solvents (e.g., CPME, 2-MeTHF)Aqueous buffer
Byproducts Water, salt wasteMinimal, potentially reusable catalystMinimal, biodegradable components
Selectivity Often requires protecting groupsHigh, catalyst-controlledHigh, enzyme-controlled

Advanced Spectroscopic Probes for Real-time Mechanistic Studies

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity. Future research should move beyond simple endpoint analysis and employ advanced spectroscopic techniques for real-time monitoring of chemical transformations. These "operando" studies provide direct evidence of transient intermediates and transition states.

Promising techniques include:

Rapid-Injection NMR (RI-NMR): By rapidly mixing reactants inside an NMR tube, it is possible to acquire spectra on the timescale of seconds to minutes, allowing for the direct observation of intermediate species in reactions like conjugate additions or rearrangements.

Stopped-Flow FT-IR and UV-Vis: These methods can track changes in bonding and electronic structure on the millisecond timescale, ideal for studying fast catalytic cycles or photochemical processes involving the dienone chromophore.

Mass Spectrometry-based Techniques: High-resolution mass spectrometry coupled with techniques like electrospray ionization (ESI-MS) can be used to intercept and characterize fleeting, low-concentration intermediates in a reaction mixture, providing crucial mechanistic clues.

Integrated Computational and Experimental Approaches for Reactivity and Selectivity Prediction

The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. For a molecule like this compound, with multiple reactive sites (two double bonds, a carbonyl group), predicting its behavior is complex.

An integrated approach would involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic or electrophilic attack. It can also calculate the energy barriers for different reaction pathways, allowing researchers to predict the most likely product before starting an experiment. For example, DFT could predict the regioselectivity of a Michael addition to the dienone system.

Machine Learning (ML) Models: By training ML algorithms on existing reaction data from related ketones and dienones, it may become possible to predict optimal reaction conditions (catalyst, solvent, temperature) or the likely outcome of a novel transformation for this compound.

Table 2: Example of DFT-Calculated Energy Barriers for a Hypothetical Reaction on a Dienone

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major ProductExperimental Verification
1,4-Conjugate Addition15.2YesPending
1,6-Conjugate Addition18.5NoPending
1,2-Addition to Carbonyl21.0NoPending

Design of Next-Generation Analogs for Specific Biological Target Modulation

Initial reports suggest that compounds with similar structural motifs may possess interesting biological activities. uni.lu This provides a strong rationale for designing and synthesizing next-generation analogs of this compound to probe and modulate specific biological targets. The α,β-unsaturated ketone moiety is a known Michael acceptor, a feature present in many covalent inhibitor drugs.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure—for example, by altering the substitution pattern on the carbon skeleton or changing the steric bulk of the tert-butyl group—and evaluating the effect on a specific biological activity (e.g., anti-inflammatory or cytotoxic effects).

Pharmacophore Modeling: Using the dienone scaffold as a starting point to design new molecules that fit the binding pocket of a target enzyme or receptor. The goal would be to enhance potency and selectivity while potentially tuning the reactivity of the Michael acceptor to minimize off-target effects.

Bioisosteric Replacement: Replacing the dienone functionality with other chemical groups that have similar electronic and steric properties (bioisosteres) could lead to analogs with improved metabolic stability or different pharmacological profiles.

Exploration of Uncharted Reactivity Modes and Chemical Transformations

The rich functionality of the dienone scaffold in this compound presents an opportunity to explore novel and synthetically valuable chemical reactions that go beyond its expected behavior.

Emerging areas for exploration include:

Photochemical Cycloadditions: The conjugated π-system of the dienone makes it a prime candidate for photochemical reactions, such as [2+2] or [4+2] cycloadditions, upon irradiation with UV light. These reactions could lead to complex, polycyclic structures that are difficult to access through traditional thermal methods.

Asymmetric Catalysis: Developing catalytic enantioselective transformations is a cornerstone of modern synthesis. Future work could focus on asymmetric conjugate additions, cycloadditions (e.g., Diels-Alder or Nazarov cyclizations), or hydrogenations, using chiral catalysts to create single-enantiomer products with high value for pharmaceutical applications.

Electrosynthesis: Using electricity to drive redox reactions offers a sustainable alternative to chemical oxidants or reductants. The dienone system could be subjected to electrochemical reduction to generate radical anions for coupling reactions or selective hydrogenation, avoiding the use of stoichiometric metal hydrides.

Q & A

Q. How can researchers design bioactive derivatives while preserving the compound’s core structure?

  • Methodological Answer : Introduce substituents (e.g., halogens, hydroxyl groups) at the C-2 or C-5 positions via regioselective Friedel-Crafts alkylation. Evaluate bioactivity using in vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking against target proteins (e.g., kinases). ADMET predictions optimize pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.